molecular formula C17H15NO B1607569 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde CAS No. 347332-11-0

2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde

Cat. No. B1607569
CAS RN: 347332-11-0
M. Wt: 249.31 g/mol
InChI Key: VFVGOFDVIDSZQD-UHFFFAOYSA-N
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Description

2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C17H15NO . It’s a derivative of pyrrole, which is a heterocyclic aromatic organic compound .

Scientific Research Applications

Anticancer Research

Pyrrole derivatives are known to exhibit a range of biological activities, including anticancer properties. The structure of 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde could be explored for its potential use in the development of new anticancer agents. Its ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation makes it a candidate for further investigation in leukemia, lymphoma, and myelofibrosis .

Antimicrobial Agents

The pyrrole core is a common feature in many antimicrobial compounds. This particular compound could be synthesized and tested for its efficacy against a variety of bacterial and fungal strains. Its structural analogs have shown promising results as antifungal agents, suggesting that it may also possess antibacterial or antifungal properties .

Antiprotozoal and Antimalarial Applications

Pyrrole-containing compounds have been reported to have antiprotozoal and antimalarial activities. The naphthalene moiety in 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde may enhance these properties, providing a new avenue for the development of treatments against protozoan infections and malaria .

Neuropharmacological Applications

Given the biological activity of pyrrole derivatives in the central nervous system, this compound could be investigated for its potential neuropharmacological effects. It may act as an antipsychotic or anxiolytic agent, contributing to the treatment of various psychiatric disorders .

Cardiovascular Drug Development

The pyrrole ring system is present in some β-adrenergic antagonists, which are used to treat cardiovascular diseases. Research into the cardiovascular effects of 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde could lead to the development of new drugs for managing hypertension and other heart-related conditions .

Anti-inflammatory and Analgesic Research

The compound’s potential anti-inflammatory and analgesic effects could be explored due to the presence of the pyrrole ring, which is found in several anti-inflammatory drugs. It may work by modulating inflammatory pathways or by acting on pain receptors .

HIV-1 Reverse Transcriptase Inhibition

Pyrrole derivatives have been identified as inhibitors of HIV-1 reverse transcriptase. The unique structure of 2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde might offer a new scaffold for designing drugs that can inhibit the replication of HIV-1, contributing to the treatment of AIDS .

Cholesterol-Lowering Drug Research

Compounds with a pyrrole structure have been associated with cholesterol-lowering effects. Investigating the ability of this compound to interact with enzymes involved in cholesterol synthesis could provide insights into its potential as a lipid-lowering agent .

properties

IUPAC Name

2,5-dimethyl-1-naphthalen-1-ylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO/c1-12-10-15(11-19)13(2)18(12)17-9-5-7-14-6-3-4-8-16(14)17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVGOFDVIDSZQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC3=CC=CC=C32)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363464
Record name 2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

347332-11-0
Record name 2,5-Dimethyl-1-(naphthalen-1-yl)-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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